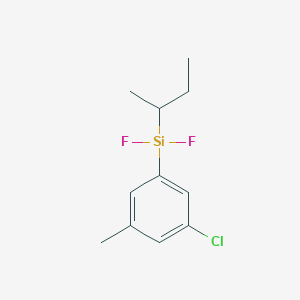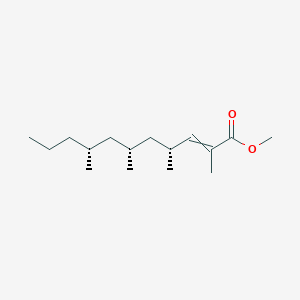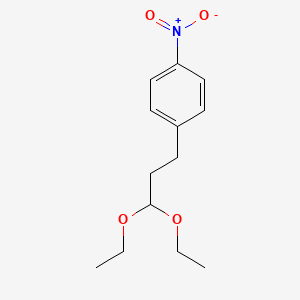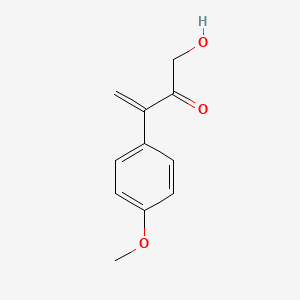![molecular formula C17H14Cl2N2O3 B12609559 1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-76-6](/img/structure/B12609559.png)
1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a pyridinyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyridinyl Ether Moiety: This step involves the reaction of 2,3-dichlorophenyl with pyridine-3-ol under basic conditions to form the pyridinyl ether.
Attachment to the Pyrrolidine-2,5-dione Core: The pyridinyl ether is then reacted with a suitable pyrrolidine-2,5-dione derivative under conditions that facilitate the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It could modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2-one
- 1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-3,5-dione
Uniqueness
1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine-2,5-dione core with a pyridinyl ether moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
918146-76-6 |
|---|---|
Fórmula molecular |
C17H14Cl2N2O3 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1-[2-[6-(2,3-dichlorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-3-1-2-12(17(13)19)14-5-4-11(10-20-14)24-9-8-21-15(22)6-7-16(21)23/h1-5,10H,6-9H2 |
Clave InChI |
LIWBZOFPTIHIAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)
![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)
![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
